![molecular formula C17H18N2O5 B2710527 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1421456-27-0](/img/structure/B2710527.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, a cyclopropyl group, and an isoxazole-3-carboxamide group. These groups could potentially confer various chemical properties to the compound .
Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in it. For example, the hydroxy group might be involved in condensation reactions, and the isoxazole ring might participate in cycloaddition reactions .Scientific Research Applications
Synthesis and Characterization
The compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide, owing to its complex structure, has prompted diverse studies focusing on its synthesis, characterization, and application potential in various scientific fields. A pivotal aspect of research has been the exploration of its synthesis pathways, leading to the development of analogs with enhanced properties for various applications, including potential therapeutic agents. The synthesis process often involves multi-step reactions, utilizing starting materials such as hydroxymoyl chlorides and cyanoacetamide, to achieve the final complex structure, highlighting the intricacies and challenges in its chemical synthesis (Kislyi, Danilova, & Semenov, 2005).
Antimicrobial and Antioxidant Activities
Research into the bioactive properties of this compound and its derivatives has shown promising results in antimicrobial and antioxidant activities. Studies have demonstrated that these compounds exhibit significant inhibition against a range of microbial strains, offering potential as novel antimicrobial agents. Furthermore, their antioxidant capabilities, as evidenced by assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays, suggest a valuable role in combating oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Herbicidal Activity
The agricultural sector has also benefited from research into this compound derivatives. Investigations into their herbicidal activities have identified compounds within this chemical family that exhibit potent inhibitory effects against various weed species. These findings support the potential of these compounds to serve as effective herbicides, offering a new tool for weed management in crop production. The specificity and efficacy of these compounds against certain plant species underline the importance of chemical synthesis and characterization in developing agricultural chemicals (Sun, Ji, Wei, & Ji, 2020).
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction results in a significant promotion of root growth in plants .
Biochemical Pathways
The compound this compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of root-related signaling responses . This leads to a remarkable promotive effect on root growth in plants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-13(11-3-4-14-16(7-11)23-9-22-14)5-6-18-17(21)12-8-15(24-19-12)10-1-2-10/h3-4,7-8,10,13,20H,1-2,5-6,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTWPZQVFYYMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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